3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, an imidazolidine ring, and a benzylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered cyclic amine), an imidazolidine ring (a five-membered ring with two nitrogen atoms), and a benzylthio group (a benzyl group attached to a sulfur atom) .Scientific Research Applications
Anticancer Applications
A series of novel analogs, including structures related to 3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, have been synthesized and evaluated for their anticancer potential. For instance, certain analogs demonstrated potent growth inhibition against melanoma and ovarian cancer cells, showcasing their promise as lead compounds for antitumor agent development (Penthala, Reddy, & Crooks, 2011).
Antimicrobial and Antimycobacterial Activities
Research into azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones has shown significant antimicrobial activities, indicating potential for these compounds in treating bacterial and fungal infections (Sahib, 2018).
Antioxidant Properties
Studies have also been conducted on the antioxidant capabilities of these chemical structures, with certain compounds displaying excellent antioxidant activities, which could contribute to their therapeutic potential in various oxidative stress-related conditions (Saundane & Walmik, 2013).
Structural and Molecular Studies
The synthesis and structural elucidation of new benzylidene imidazolidines and acridinylidene thiazolidines have provided insights into the chemical properties and stability of these compounds, contributing to the understanding of their potential applications in medicinal chemistry and drug design (Silva et al., 2001).
Analgesic and Antinociceptive Effects
The antinociceptive properties of hydantoins, a class of compounds related to imidazolidine-2,4-diones, have been investigated, showing efficacy in models of neuropathic pain, highlighting their potential for the development of new pain management therapies (Queiroz et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withtubulin , a protein that forms microtubules, which are a component of the cell’s cytoskeleton .
Mode of Action
It’s known that similar compounds inhibit the polymerization of tubulin, leading to a significant reduction in tubulin polymerization . This suggests that 3-(1-(2-(Benzylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione may also interact with tubulin in a similar manner.
Biochemical Pathways
The inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, which is crucial for cell division . This could potentially affect various cellular processes, including cell growth and proliferation.
Result of Action
Similar compounds have been shown to have significant in vitro antiproliferative activities in certain cancer cells . They can also induce cell cycle arrest and apoptosis .
Properties
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13-6-16-15(21)18(13)12-7-17(8-12)14(20)10-22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGAKHSUXQCCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.